molecular formula C5H6ClNO2S B2437551 (4-Chloro-2-methoxy-1,3-thiazol-5-yl)methanol CAS No. 1211507-74-2

(4-Chloro-2-methoxy-1,3-thiazol-5-yl)methanol

Cat. No. B2437551
CAS RN: 1211507-74-2
M. Wt: 179.62
InChI Key: BUNVEUAGDRCJQF-UHFFFAOYSA-N
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Description

“(4-Chloro-2-methoxy-1,3-thiazol-5-yl)methanol” is a chemical compound with the molecular formula C5H6ClNO2S . It has a molecular weight of 179.625 Da . The IUPAC name for this compound is {4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methanol .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The InChI code for this compound is 1S/C11H10ClNO2S/c12-11-13-5-10(16-11)7-15-9-3-1-8(6-14)2-4-9/h1-5,14H,6-7H2 .

Scientific Research Applications

Molecular Docking and Quantum Chemical Calculations

Molecular docking and quantum chemical calculations have been applied to a structurally similar molecule, 4-Methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazol-1-yl]- 1, 3-thiazole-4-yl}phenol, for understanding its molecular structure and spectroscopic data. This research involved DFT calculations, vibrational spectra analysis, and molecular parameter estimation (Viji et al., 2020).

Reactivity Studies with Nucleophiles

Studies on the reactivity of halogenobenzofurazans and halogenonitrobenzofurazans with nucleophiles, including methoxy-dehalogenation, provide insight into the behavior of similar chloro-methoxy compounds in chemical reactions (Monte et al., 1971).

Catalysis Using Molybdenum(VI) Complexes

The encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, which shows catalytic activity for the oxidation of primary alcohols and hydrocarbons, indicates the potential application of thiazole derivatives in heterogeneous catalysis (Ghorbanloo & Alamooti, 2017).

Stable Isotope Labeled Synthesis

A study on the synthesis of stable isotope-labeled 5-(hydroxymethyl)thiazole, which shares a similar thiazole moiety, demonstrates the utility of such compounds as building blocks for biologically active compounds (Lin, Salter, & Gong, 2009).

Antimicrobial Activity of Thiazole Derivatives

The synthesis and study of novel imidazole bearing isoxazole derivatives, which include a chloro-methoxy-thiazole component, show potential antimicrobial activity, highlighting the biological relevance of such compounds (Maheta, Patel, & Naliapara, 2012).

Spectroscopic Studies and Molecular Aggregation

Research on the aggregation effects of thiazole derivatives in various solvents through spectroscopic studies provides insight into their physical properties and potential applications in material science (Matwijczuk et al., 2016).

properties

IUPAC Name

(4-chloro-2-methoxy-1,3-thiazol-5-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNO2S/c1-9-5-7-4(6)3(2-8)10-5/h8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNVEUAGDRCJQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(S1)CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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